molecular formula C12H21N3O B1484624 2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2098080-01-2

2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one

Cat. No.: B1484624
CAS No.: 2098080-01-2
M. Wt: 223.31 g/mol
InChI Key: LAILXYPFCMNRPM-UHFFFAOYSA-N
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Description

2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one is a heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable hydrazine derivative with a diketone or ketoester, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyridazinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its pharmacological properties are explored for developing new therapeutic agents, particularly in the fields of anti-inflammatory and anticancer research.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one stands out due to its unique pyridazinone core, which offers a distinct set of chemical and biological properties

Properties

IUPAC Name

2-(4-aminobutan-2-yl)-6-tert-butylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9(7-8-13)15-11(16)6-5-10(14-15)12(2,3)4/h5-6,9H,7-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAILXYPFCMNRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1C(=O)C=CC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one

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